chemical properties of 5-(hydroxymethyl) pyridin-2(1H)-one
chemical properties of 5-(hydroxymethyl) pyridin-2(1H)-one
An In-Depth Technical Guide to the Chemical Properties of 5-(hydroxymethyl)pyridin-2(1H)-one
Introduction: A Versatile Heterocyclic Building Block
5-(hydroxymethyl)pyridin-2(1H)-one is a bifunctional heterocyclic compound that has garnered significant interest within the medicinal chemistry and drug development sectors.[1][2] Its structure, featuring a pyridinone core and a reactive hydroxymethyl group, makes it a valuable scaffold for creating diverse molecular architectures. Pyridinone derivatives are recognized as "privileged structures" in drug discovery, known to interact with a wide range of biological targets and exhibiting activities from antiviral and antitumor to anti-inflammatory effects.[2][3] This guide provides a comprehensive overview of the core chemical properties of 5-(hydroxymethyl)pyridin-2(1H)-one, offering field-proven insights for researchers and drug development professionals aiming to leverage this versatile intermediate.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. 5-(hydroxymethyl)pyridin-2(1H)-one, with the chemical formula C₆H₇NO₂, possesses a unique combination of features that influence its solubility, reactivity, and potential for intermolecular interactions.[4][5]
1.1. Core Identifiers and Computed Properties
A clear identification is paramount for regulatory and research purposes. The compound is registered under CAS Number 109205-68-7.[4] It is also known by synonyms such as 2-hydroxy-5-hydroxymethylpyridine and 5-hydroxymethyl-2-pyridone.[4][6]
The key physicochemical properties are summarized below. These values, primarily computed, provide a baseline for experimental design, such as selecting appropriate solvent systems and predicting membrane permeability.
| Property | Value | Source |
| Molecular Weight | 125.13 g/mol | [4][6] |
| Molecular Formula | C₆H₇NO₂ | [4][5] |
| XLogP3 | -1.1 | [4][6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Rotatable Bond Count | 1 | [6] |
| Topological Polar Surface Area | 49.3 Ų | [4][6] |
| Predicted Boiling Point | 428.0 ± 27.0 °C | [6][7] |
| Predicted Density | 1.225 ± 0.06 g/cm³ | [6][7] |
| Predicted pKa | 11.56 ± 0.10 | [7] |
1.2. Tautomerism: The Pyridinone-Pyridol Equilibrium
A critical chemical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridinone form.[8] For 5-(hydroxymethyl)pyridin-2(1H)-one, this equilibrium is heavily influenced by the solvent environment. In most solvents, particularly polar ones, the pyridone tautomer is predominant.[9] This preference is attributed to the aromaticity of the pyridone ring and the thermodynamic stability conferred by the strong carbon-oxygen double bond.[8][9]
Understanding this equilibrium is crucial as the two tautomers present different reactive faces. The pyridol form has a phenolic hydroxyl group, while the pyridone form has an amide-like character.[8] This duality governs the molecule's reactivity in alkylation, acylation, and substitution reactions.
Caption: Tautomeric equilibrium of the title compound.
Synthesis and Reactivity
As a versatile building block, the synthesis of 5-(hydroxymethyl)pyridin-2(1H)-one and its subsequent reactions are of primary importance for its application in larger synthetic campaigns.
2.1. Proposed Synthetic Workflow
While multiple synthetic routes to substituted pyridinones exist, a common and effective strategy involves the modification of a pre-formed pyridine ring.[10] A plausible synthesis for 5-(hydroxymethyl)pyridin-2(1H)-one can be adapted from methodologies used for analogous structures. One such approach begins with 2-methoxy-5-nitropyridine.
Caption: A potential multi-step synthesis workflow.
2.2. Detailed Experimental Protocol: Reduction of a Formyl Precursor
This protocol details the final step of a hypothetical synthesis: the selective reduction of a 5-formylpyridin-2(1H)-one precursor to the target alcohol.
Objective: To synthesize 5-(hydroxymethyl)pyridin-2(1H)-one via sodium borohydride reduction.
Materials:
-
5-formylpyridin-2(1H)-one (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve 5-formylpyridin-2(1H)-one in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to cool to 0°C. Causality: This exothermic reaction is cooled to prevent side reactions and ensure selectivity.
-
Reductant Addition: Add sodium borohydride (NaBH₄) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the flask back to 0°C and slowly quench the reaction by adding 1 M HCl dropwise until gas evolution ceases and the pH is ~6-7.
-
Workup: Remove the methanol under reduced pressure. To the resulting aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield pure 5-(hydroxymethyl)pyridin-2(1H)-one.
2.3. Chemical Reactivity
The molecule's two functional groups—the primary alcohol and the pyridinone ring—are the main sites of chemical reactivity.
-
Hydroxymethyl Group: The primary alcohol can undergo standard transformations such as oxidation to the corresponding aldehyde or carboxylic acid, esterification with acyl chlorides or carboxylic acids, and conversion to a leaving group (e.g., tosylate) for subsequent nucleophilic substitution.
-
Pyridinone Ring: The ring system can be subject to various reactions. The nitrogen atom can be alkylated or acylated under appropriate basic conditions. The electron-rich nature of the pyridinone ring also allows for electrophilic aromatic substitution, though the regioselectivity will be directed by the existing substituents.
Caption: Reactivity map showing potential transformations.
Applications in Drug Discovery and Development
The true value of 5-(hydroxymethyl)pyridin-2(1H)-one lies in its utility as an intermediate for synthesizing biologically active molecules.[1] The pyridinone scaffold is a key hinge-binding motif for many protein kinases, making it a cornerstone in the development of kinase inhibitors for oncology and inflammatory diseases.[2][3]
Furthermore, its structure is valuable for creating compounds that can chelate metal ions, a property exploited in designing agents for neurological disorders.[1][11] The hydroxymethyl group provides a convenient handle for attaching the molecule to other fragments or for modulating solubility and pharmacokinetic properties, making it a key piece in fragment-based drug design.[3] It has been explicitly identified as a building block for pharmaceuticals and as an intermediate for kinase inhibitors and agents targeting inflammatory and neurological disorders.[1]
Conclusion
5-(hydroxymethyl)pyridin-2(1H)-one is more than a simple chemical; it is a strategically important building block for modern medicinal chemistry. Its well-defined physicochemical properties, predictable reactivity at two distinct functional handles, and the established biological relevance of its core scaffold make it an indispensable tool for researchers. A thorough understanding of its tautomeric nature and reactivity is essential for any scientist aiming to incorporate this versatile molecule into a drug discovery program.
References
-
PubChem. 5-(hydroxymethyl)pyridin-2(1H)-one. National Center for Biotechnology Information. [Link][4]
-
MySkinRecipes. 5-(Hydroxymethyl)pyridin-2(1H)-one. [Link][1]
-
PubChem. 5-hydroxy-2(1H)-pyridinone. National Center for Biotechnology Information. [Link]
-
Gelin, M., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry. [Link][10]
-
Lv, Z., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link][2]
-
Aladdin Scientific. 5-(Hydroxymethyl)pyridin-2(1H)-one, min 98%, 100 mg. [Link][5]
-
Lachowicz, J. I., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Dalton Transactions. [Link][11]
-
Frontiers Media. Recent Advances of Pyridinone in Medicinal Chemistry. [Link][3]
-
ResearchGate. Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. [Link][12]
-
Donohoe, T. J., et al. (2020). Single point activation of pyridines enables reductive hydroxymethylation. Chemical Science. [Link][13]
-
ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. [Link][8]
-
Spinner, E., & Yeoh, G. B. (1971). Pyridone–pyridol tautomerism in 2-hydroxypyridines with[1]-annelated rings and oxygen at the-position. Journal of the Chemical Society B: Physical Organic. [Link][14]
-
Al-Warhi, T., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules. [Link][15]
-
Hider, R. C., et al. (2021). 1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson's Disease. Molecules. [Link][16]
-
Nguyen, N. T. (2022). STUDY ON ENOL – ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1-PHENYL-4-ACETYL-3-HYDROXY-3-PYRROLIN-2-ONE. Danang University Journal of Science and Technology. [Link][17]
Sources
- 1. 5-(Hydroxymethyl)pyridin-2(1H)-one [myskinrecipes.com]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. 5-(hydroxymethyl)pyridin-2(1H)-one | C6H7NO2 | CID 12018576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Single point activation of pyridines enables reductive hydroxymethylation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05656A [pubs.rsc.org]
- 14. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jst-ud.vn [jst-ud.vn]
- 18. 2(1H)-Pyridinone [webbook.nist.gov]
